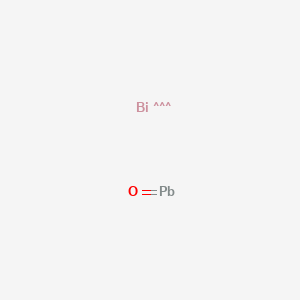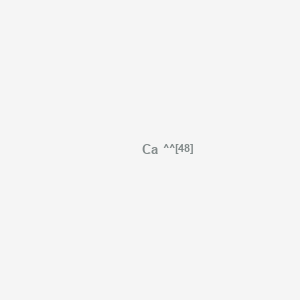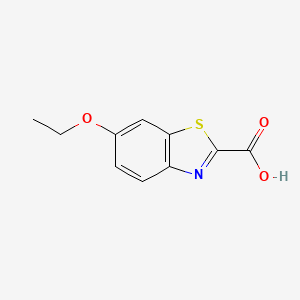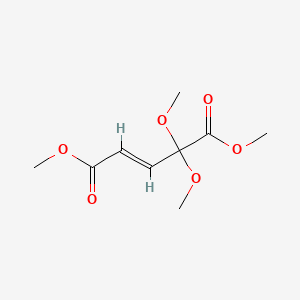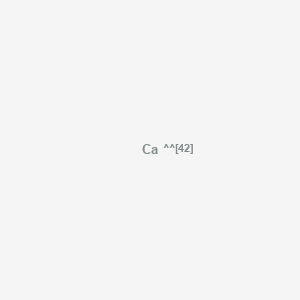
Silacyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopropane is a three-membered ring compound containing silicon and carbon atoms It is a highly strained molecule due to the small ring size, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Silacyclopropane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with magnesium to form this compound derivatives . Another method includes the insertion of carbonyl compounds into the silicon-carbon bond of this compound . These reactions typically require specific conditions such as the presence of a catalyst and controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of dichlorosilanes as precursors. The process includes the reductive dehalogenation of dichlorosilanes using magnesium metal, followed by purification steps to isolate the desired this compound .
Chemical Reactions Analysis
Types of Reactions: Silacyclopropane undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form silacyclopropyl cations.
Reduction: The reduction of this compound can lead to the formation of silylenes.
Substitution: this compound can participate in substitution reactions with aldehydes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as magnesium are used.
Substitution: Reactions with aldehydes and alkynes often require catalysts and specific solvents.
Major Products:
Oxidation: Silacyclopropyl cations.
Reduction: Silylenes.
Substitution: Various carbon-carbon bond-forming products.
Scientific Research Applications
Silacyclopropane has numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organosilicon compounds.
Medicine: Investigated for use in drug delivery systems due to its unique reactivity.
Industry: Utilized in the production of silicone elastomers and other polymeric materials.
Mechanism of Action
Silacyclopropane is compared with other similar compounds such as silacyclobutanes and cyclotrisilanes . While silacyclobutanes also contain silicon and carbon in a ring structure, they have a four-membered ring, which imparts different reactivity and stability. Cyclotrisilanes, on the other hand, have three silicon atoms in the ring, leading to unique properties and applications.
Comparison with Similar Compounds
- Silacyclobutanes
- Cyclotrisilanes
- Dichlorosilanes
Silacyclopropane stands out due to its high strain energy and reactivity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
silirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJMYVOQWDQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[SiH2]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)
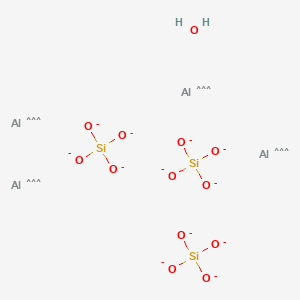
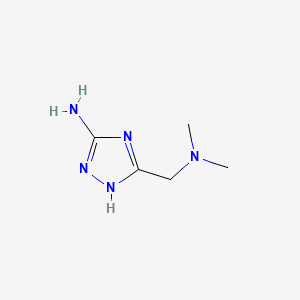

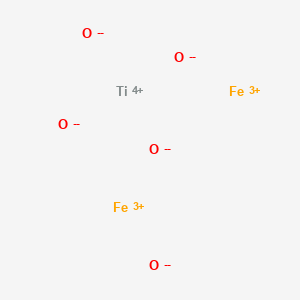
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
